Ethyl 4-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenylcarbamate
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Overview
Description
- Ethyl 4-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenylcarbamate is a chemical compound with the molecular formula C9H15N3O3S.
- Its IUPAC name is 5-ethyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol .
- This compound combines a phenylcarbamate moiety with a tetrahydrofuran-2-ylmethyl group.
Preparation Methods
Synthetic Routes: The synthesis of Ethyl 4-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenylcarbamate involves the reaction of appropriate starting materials.
Industrial Production: Information on large-scale industrial production methods is limited, but it likely involves modifications of existing synthetic routes.
Chemical Reactions Analysis
Reactivity: Ethyl 4-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenylcarbamate can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: These reactions yield derivatives of the parent compound, such as substituted phenylcarbamates or triazoles.
Scientific Research Applications
Chemistry: Ethyl 4-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenylcarbamate serves as a building block for designing novel compounds.
Biology and Medicine: Its derivatives may exhibit biological activity, making it relevant for drug discovery.
Mechanism of Action
- The exact mechanism remains an area of ongoing research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other carbamate derivatives, such as phenylcarbamates or tetrahydrofuran-containing compounds, share structural features.
Uniqueness: Ethyl 4-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenylcarbamate’s unique combination of functional groups sets it apart.
Properties
Molecular Formula |
C15H20N2O4 |
---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
ethyl N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]carbamate |
InChI |
InChI=1S/C15H20N2O4/c1-2-20-15(19)17-12-7-5-11(6-8-12)14(18)16-10-13-4-3-9-21-13/h5-8,13H,2-4,9-10H2,1H3,(H,16,18)(H,17,19) |
InChI Key |
BRGRTNGLQAAJNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)C(=O)NCC2CCCO2 |
Origin of Product |
United States |
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